Paniculatumoside A

Description

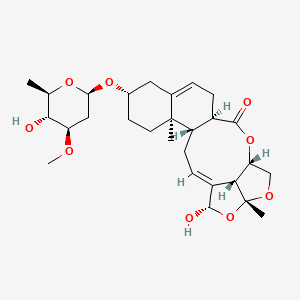

Paniculatumoside A is a C21 steroidal glycoside isolated from the roots of Cynanchum paniculatum (Bunge) Kitag. (Asclepiadaceae) . Structurally, it comprises a steroidal aglycone core (glaucogenin derivatives) linked to sugar moieties, primarily oleandropyranosyl units . Its molecular formula, determined via HRESI-MS, is C28H40O8, with characteristic hydroxyl (3443 cm⁻¹), carbonyl (1736 cm⁻¹), and olefinic (1635 cm⁻¹) groups identified in IR and NMR spectra .

Properties

Molecular Formula |

C28H40O9 |

|---|---|

Molecular Weight |

520.6 g/mol |

IUPAC Name |

(1E,4S,5R,8S,13R,16S,19R,21S,22R)-21-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-dien-14-one |

InChI |

InChI=1S/C28H40O9/c1-14-24(29)20(32-4)12-22(34-14)35-16-9-10-27(2)15(11-16)5-6-17-19(27)8-7-18-23-21(36-25(17)30)13-33-28(23,3)37-26(18)31/h5,7,14,16-17,19-24,26,29,31H,6,8-13H2,1-4H3/b18-7+/t14-,16+,17-,19+,20-,21-,22+,23-,24-,26+,27+,28-/m1/s1 |

InChI Key |

RIZURMSYPNFAAV-GSCZNSFOSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4C/C=C/5\[C@@H]6[C@@H](CO[C@@]6(O[C@@H]5O)C)OC(=O)[C@@H]4CC=C3C2)C)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CC=C5C6C(COC6(OC5O)C)OC(=O)C4CC=C3C2)C)OC)O |

Synonyms |

paniculatumoside A paniculatumoside B |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Structural Features of Paniculatumoside A and Key Analogs

This compound belongs to a family of C21 steroidal glycosides with variations in aglycone substitution and glycosylation patterns. Below is a comparative analysis:

Table 1: Structural Comparison of this compound and Related Compounds

| Compound | Source | Molecular Formula | Aglycone | Sugar Units | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C. paniculatum roots | C28H40O8 | Glaucogenin C | α-d-Oleandropyranosyl | Olefinic (δH 5.38, 6.24) |

| Paniculatumoside B | C. paniculatum roots | C34H50O11 | Glaucogenin C | Additional hexose unit | Methoxyl (δH 3.44) |

| Paniculatumoside C | C. paniculatum | Not reported | Glaucogenin C | Pentasaccharide chain | Multiple hydroxyls |

| Paniculatumoside H | C. paniculatum | C28H40O8 | Glaucogenin C | α-d-Oleandropyranosyl | Similar to A, but C-2 shift |

| Neohancoside C | C. hunmkiunum roots | C42H66O14 | Neohancogenin | β-d-Glucopyranosyl | Acetylated sugars |

| Atratoglaucoside B | C. atratum roots | C35H54O12 | Glaucogenin B | β-d-Digitoxopyranosyl | 17α-OH substitution |

Key Observations :

- Shared Aglycone : this compound, B, H, and C share the glaucogenin C aglycone, but differ in glycosylation. This compound and H have identical molecular formulas but distinct glycosidic linkages (e.g., α-oleandrose in A vs. β-digitoxose in H) .

- Sugar Chain Complexity: Paniculatumoside C, a pentasaccharide, exhibits enhanced antiviral activity compared to monosaccharide analogs (e.g., A and H), suggesting glycosylation degree correlates with bioactivity .

- Functional Group Variation : Neohancoside C and Atratoglaucoside B feature acetylated sugars and 17α-OH substitutions, respectively, which alter solubility and receptor binding .

Pharmacological Activity Comparison

Anti-Inflammatory Effects

This compound and its analogs modulate inflammatory pathways, but efficacy varies:

Table 2: Pharmacological Profiles of Paniculatumoside Analogs

| Compound | Activity | Mechanism | EC50/IC50 | Model |

|---|---|---|---|---|

| This compound | Anti-inflammatory | Inhibits NF-κB p65, COX-2, IL-1β | Not reported | In vitro (RAW264.7) |

| Paniculatumoside C | Antiviral | Blocks alphavirus entry | 1.5 nM (SINV) | In vivo (mice) |

| Paniculatumoside H | Anti-inflammatory | Suppresses TLR4/NF-κB pathway | 10 µM | In vitro (LPS-induced macrophages) |

| Neohancoside C | Cytotoxic | Induces apoptosis via ROS | 8.2 µM (HeLa) | In vitro |

Key Findings :

- This compound vs. H : Both inhibit NF-κB, but A targets COX-2 and IL-1β, while H suppresses TLR4 signaling .

- Paniculatumoside C : Demonstrates exceptional antiviral potency (EC50 = 1.5 nM against SINV) due to its pentasaccharide chain enhancing cellular uptake .

- Neohancoside C : Diverges from anti-inflammatory effects, showing cytotoxicity in cancer cells .

Q & A

What are the standard chromatographic techniques employed for the isolation and purification of Paniculatumoside A from plant extracts?

Basic Research Question

The isolation typically involves solvent extraction followed by column chromatography. Initial crude extracts are partitioned using solvents of varying polarity (e.g., hexane, ethyl acetate, methanol). Medium-pressure liquid chromatography (MPLC) with silica gel or reversed-phase C18 columns is used for fractionation. Final purification requires high-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection. Critical parameters include mobile phase composition (e.g., acetonitrile/water gradients), flow rates (1–5 mL/min for HPLC), and column temperature control. Researchers must validate purity (>95%) via analytical HPLC and corroborate with spectral data (e.g., NMR, HRMS) .

Which spectroscopic techniques are essential for elucidating the structure of this compound?

Basic Research Question

Structural elucidation relies on:

- Nuclear Magnetic Resonance (NMR) : 1D (H, C) and 2D (COSY, HSQC, HMBC) experiments to assign stereochemistry and glycosidic linkages.

- High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive/negative ion mode to confirm molecular formula.

- Circular Dichroism (CD) : For determining absolute configuration of chiral centers.

Cross-referencing with published spectral databases (e.g., SciFinder, Reaxys) is critical to avoid misidentification .

How can conflicting reports on this compound’s antioxidant capacity across studies be methodologically reconciled?

Advanced Research Question

Discrepancies often arise from variations in:

- Assay systems (DPPH vs. ORAC vs. FRAP);

- Sample preparation (fresh vs. lyophilized extracts);

- Quantification standards (Trolox vs. gallic acid equivalents).

To resolve contradictions:

Standardize protocols using validated guidelines (e.g., USP);

Report metadata (extraction solvents, concentration ranges, positive controls);

Conduct comparative studies under identical conditions.

Meta-analyses using random-effects models can quantify heterogeneity sources, while systematic reviews (PRISMA guidelines) synthesize evidence .

What considerations are critical when designing in vivo studies to evaluate this compound’s pharmacokinetics?

Advanced Research Question

Key factors include:

- Dose selection : Based on preliminary in vitro IC50 values and allometric scaling.

- Animal model : Species-specific metabolic pathways (e.g., murine vs. primate CYP450 enzymes).

- Sampling intervals : Frequent blood draws to capture absorption/distribution phases.

- Analytical validation : LC-MS/MS quantification with a lower limit of detection (LLOD) <1 ng/mL.

Ethical compliance (3Rs principles) and PICOT framework application (e.g., Time: 72-hour exposure) are mandatory .

What databases or repositories contain validated spectral data for this compound?

Basic Research Question

Reliable sources include:

- PubChem (CID-specific spectral entries);

- ChEMBL (bioactivity data cross-linked with structures);

How should researchers formulate hypothesis-driven research questions when investigating this compound’s mechanism of action?

Advanced Research Question

Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT frameworks:

- Population : Cancer cell lines (e.g., HepG2);

- Intervention : this compound (10–100 µM);

- Comparison : Standard chemotherapeutic agents (e.g., doxorubicin);

- Outcome : Apoptosis markers (caspase-3 activation);

- Time : 48-hour exposure.

Pilot studies ensure feasibility, while novelty is assessed via systematic literature reviews .

What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Advanced Research Question

Use:

- Non-linear regression (e.g., log-logistic models) to calculate IC50/EC50 values.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Principal Component Analysis (PCA) to identify confounding variables (e.g., solvent effects).

Software tools like GraphPad Prism or R packages (drc, ggplot2) ensure reproducibility. Pre-register analysis plans to mitigate bias .

How can researchers optimize chromatographic separation parameters to improve this compound yield from complex matrices?

Advanced Research Question

Apply Design of Experiments (DOE) principles:

Factors : Column type (C8 vs. C18), mobile phase pH (2.5–5.5), temperature (25–40°C).

Response variables : Peak resolution, yield (mg/g).

Statistical models : Central Composite Design (CCD) to identify optimal conditions.

Validate robustness via inter-day precision testing (±2% RSD for retention time) .

Which in vitro models are most appropriate for preliminary screening of this compound’s neuroprotective effects?

Basic Research Question

Common models include:

- Primary neuronal cultures : Rat cortical neurons exposed to glutamate-induced excitotoxicity (viability via MTT assay).

- Immortalized cell lines : SH-SY5Y cells subjected to oxidative stress (H2O2; apoptosis via caspase-3 quantification).

- Microglial activation assays : BV-2 cells stimulated with LPS (TNF-α suppression via ELISA).

Standardize culture conditions (e.g., serum concentration, oxygen levels) to ensure reproducibility .

What strategies mitigate batch-to-batch variability in this compound isolation from plant sources?

Advanced Research Question

Strategies include:

- Standardized plant sourcing : Georeferenced voucher specimens deposited in herbaria.

- Quality control (QC) markers : HPLC fingerprinting of secondary metabolites (e.g., phenolics, terpenoids).

- Process validation : Repeatability testing across ≥3 independent batches.

Document deviations using Ishikawa diagrams to trace variability sources (e.g., seasonal changes in plant material) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.